molecular formula C11H14N4O4S B100373 5'-Deoxy-5'-methylthioinosine CAS No. 17298-58-7

5'-Deoxy-5'-methylthioinosine

Cat. No.: B100373
CAS No.: 17298-58-7
M. Wt: 298.32 g/mol
InChI Key: GXYLOXCSJFJFKA-IOSLPCCCSA-N
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Description

5’-Deoxy-5’-methylthioinosine is a sulfur-containing nucleoside that is ubiquitously distributed in nature. It is derived from S-adenosylmethionine through several metabolic pathways. This compound plays a significant role in various biological processes, including the methionine salvage pathway, which is crucial for maintaining cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Deoxy-5’-methylthioinosine can be synthesized through the enzymatic conversion of 5’-deoxy-5’-methylthioadenosine by purine nucleoside phosphorylase. The reaction involves the cleavage of the glycosidic bond, resulting in the formation of 5’-deoxy-5’-methylthioinosine and adenine .

Industrial Production Methods

Industrial production of 5’-Deoxy-5’-methylthioinosine typically involves the fermentation of microorganisms that possess the necessary enzymes for its biosynthesis. The process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-methylthioinosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

5’-Deoxy-5’-methylthioinosine has several scientific research applications, including:

Mechanism of Action

5’-Deoxy-5’-methylthioinosine exerts its effects by inhibiting the enzyme methylthioadenosine phosphorylase, which is involved in the methionine salvage pathway. This inhibition leads to the accumulation of 5’-deoxy-5’-methylthioadenosine, which can interfere with various cellular processes, including polyamine biosynthesis and immune cell function .

Comparison with Similar Compounds

Similar Compounds

    5’-Deoxy-5’-methylthioadenosine: This compound is structurally similar to 5’-Deoxy-5’-methylthioinosine and is also involved in the methionine salvage pathway.

    S-Methyl-5’-thioinosine: Another sulfur-containing nucleoside with similar biological functions.

Uniqueness

5’-Deoxy-5’-methylthioinosine is unique due to its specific role in the methionine salvage pathway and its potential therapeutic applications in cancer treatment. Unlike other similar compounds, it has been shown to inhibit polyamine biosynthesis, making it a valuable target for drug development .

Properties

IUPAC Name

9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYLOXCSJFJFKA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938256
Record name 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17298-58-7
Record name 5'-Methylthioinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Deoxy-5'-methylthioinosine
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5'-Deoxy-5'-methylthioinosine
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5'-Deoxy-5'-methylthioinosine
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5'-Deoxy-5'-methylthioinosine
Reactant of Route 5
5'-Deoxy-5'-methylthioinosine
Reactant of Route 6
5'-Deoxy-5'-methylthioinosine

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